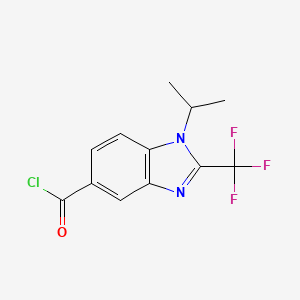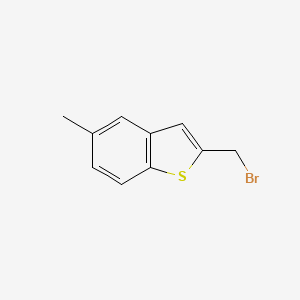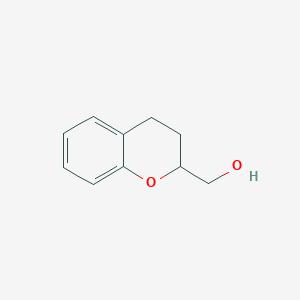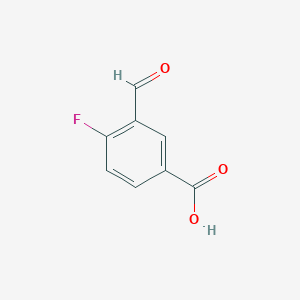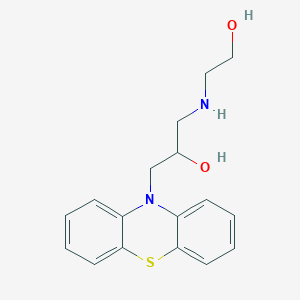
1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of phenothiazine derivatives has been explored in the context of developing compounds with potential pharmacological activities. In one study, the synthesis of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers was described. These compounds were tested for a range of activities, including electrocardiographic, antiarrhythmic, hypotensive, and spasmolytic effects, as well as their binding affinities to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors . Another study focused on synthesizing compounds that combine thiazolidinones and phenothiazines, which are known for their pharmacological potential. The synthesis involved a series of reactions starting from 10-(chloroacetyl)phenothiazine, leading to various Schiff bases, and eventually yielding thiazolidin-5-yl ethanoates with antimicrobial activities .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were supported by elemental analysis and spectral studies . The presence of the phenothiazine nucleus is crucial, as it is a common scaffold in drugs with a wide range of therapeutic effects. The structural analysis of these compounds is essential to understand their pharmacological properties and the interactions with biological targets, such as adrenoceptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step processes. For instance, the reaction of 10-(chloroacetyl)phenothiazine with hydrazine hydrate produces 10(hydrazinoacetyl)phenothiazine, which is then treated with various aromatic aldehydes to yield Schiff bases. These bases undergo cyclization to form thiazolidin-5-yl ethanoates, which are further reacted to produce the final compounds with antimicrobial activities . The synthesis of the enantiomers of the indol-4-yloxy propan-2-ol derivative also involves specific steps to ensure the production of the desired chiral molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their pharmacological effects. The compounds synthesized in the first study showed significant decreases in systolic and diastolic blood pressure, possessed antiarrhythmic activity, and had affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. These properties suggest that their adrenolytic activity is a key factor in their pharmacological profile . The compounds from the second study exhibited significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents. The physical and chemical properties derived from their molecular structure, such as solubility, stability, and reactivity, would be important for their function as drugs .
Wirkmechanismus
Mode of Action
This enzymatic mechanism involves sequential transesterifications and the reaction is freely reversible .
Pharmacokinetics
Similar compounds have been found to have a molecular weight of around 16321 , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
Similar compounds have been found to have a boiling point of 145 °c/06 mmHg and a melting point of 315-36 °C , suggesting that temperature could potentially influence the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethylamino)-3-phenothiazin-10-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-10-9-18-11-13(21)12-19-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)19/h1-8,13,18,20-21H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMIJVHRNQRZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

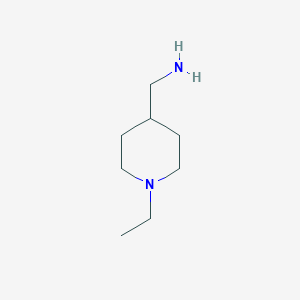
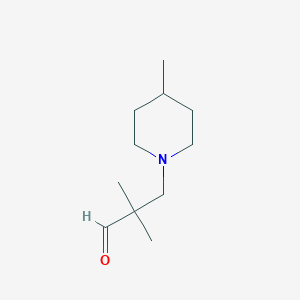
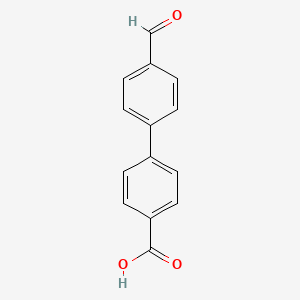

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)
![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)

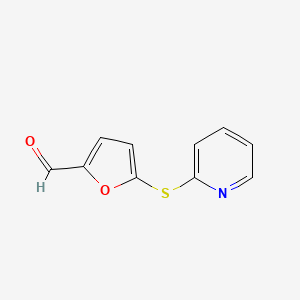
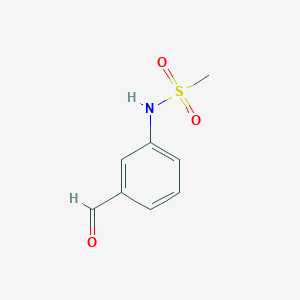
![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)
